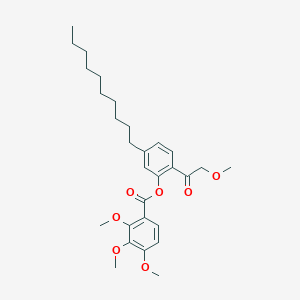

5-Decyl-2-(methoxyacetyl)phenyl 2,3,4-trimethoxybenzoate

Description

Properties

CAS No. |

649551-96-2 |

|---|---|

Molecular Formula |

C29H40O7 |

Molecular Weight |

500.6 g/mol |

IUPAC Name |

[5-decyl-2-(2-methoxyacetyl)phenyl] 2,3,4-trimethoxybenzoate |

InChI |

InChI=1S/C29H40O7/c1-6-7-8-9-10-11-12-13-14-21-15-16-22(24(30)20-32-2)26(19-21)36-29(31)23-17-18-25(33-3)28(35-5)27(23)34-4/h15-19H,6-14,20H2,1-5H3 |

InChI Key |

GQRKGPXFBDXYKD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC1=CC(=C(C=C1)C(=O)COC)OC(=O)C2=C(C(=C(C=C2)OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

Temperature Effects

Research indicates that conducting reactions at elevated temperatures can enhance reaction rates but may also lead to increased side reactions. For instance, maintaining a temperature between 50°C and reflux conditions often yields better results for esterification processes.

Solvent Selection

The choice of solvent plays a crucial role in solubility and reactivity:

- Polar solvents like dimethylformamide (DMF) can facilitate better interaction between reactants.

- Non-polar solvents may reduce unwanted side reactions but could also lower solubility for some reactants.

Chemical Reactions Analysis

Types of Reactions

5-Decyl-2-(methoxyacetyl)phenyl 2,3,4-trimethoxybenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of new esters, ethers, or amides .

Scientific Research Applications

5-Decyl-2-(methoxyacetyl)phenyl 2,3,4-trimethoxybenzoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties

Mechanism of Action

The mechanism of action of 5-Decyl-2-(methoxyacetyl)phenyl 2,3,4-trimethoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target molecules. This interaction can lead to changes in cellular pathways and biological processes, contributing to its effects in various applications .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues with Modified Benzoate Substituents

Compound A : 2-(3-Amino-2,5,6-trimethoxyphenyl)ethyl 5-chloro-2,4-dihydroxybenzoate

- Molecular Formula: C₁₈H₂₀ClNO₇

- Key Features: Trimethoxyphenyl group (positions 2,5,6) linked to a benzoate ester with chlorine and hydroxyl substituents.

- Comparison: The target compound lacks chlorine and amino groups but shares the trimethoxybenzene motif. Chlorine in Compound A may enhance electrophilic reactivity and biological activity (e.g., antimicrobial properties) .

Compound B : 3-(Substitutedphenyl)-4-benzoyl-5-[2-mercapto-4-(substitutedphenyl)imidazolo]-Δ²-isoxazoline (C₂₉H₂₁N₃O₆SCl₂)

Functional Analogues with Methoxyacetyl Groups

Metalaxyl (Methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-DL-alanine)

- Molecular Formula: C₁₅H₂₁NO₄

- Key Features :

- Comparison :

Data Table: Comparative Analysis

Research Findings and Implications

- Substituent Position Effects : The 2,4,5-trimethoxy configuration in the target compound may optimize steric and electronic interactions in biological systems compared to 2,5,6-trimethoxy (Compound A) or unsubstituted analogues.

- Lipophilicity : The decyl chain in the target compound likely enhances lipid solubility, favoring applications in hydrophobic matrices or slow-release formulations.

- Biological Activity: While Metalaxyl’s amide group aids in systemic plant protection, the target compound’s ester linkage may limit mobility but improve stability in non-aqueous environments .

Biological Activity

5-Decyl-2-(methoxyacetyl)phenyl 2,3,4-trimethoxybenzoate (CAS No. 649551-96-2) is a complex organic compound characterized by its unique molecular structure that includes a decyl chain and multiple methoxy and acetyl functional groups. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure

The molecular formula of 5-Decyl-2-(methoxyacetyl)phenyl 2,3,4-trimethoxybenzoate is with a molecular weight of approximately 500.6 g/mol. The structure features several functional groups that may influence its biological activity, including:

- Decyl Chain : Contributes to lipophilicity and membrane penetration.

- Methoxy Groups : Potentially enhance solubility and biological interactions.

- Acetyl Group : May play a role in metabolic processes.

The exact mechanisms through which 5-Decyl-2-(methoxyacetyl)phenyl 2,3,4-trimethoxybenzoate exerts its biological effects require further investigation. However, potential mechanisms may include:

- Interaction with Cell Membranes : The lipophilic nature of the decyl chain may facilitate membrane integration, influencing cellular signaling pathways.

- Receptor Binding : Structural analogs have shown affinity for various receptors, including those involved in inflammation and pain modulation.

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Decyl-2-(methoxyacetyl)phenyl 3,4-dimethoxybenzoate | Similar backbone but fewer methoxy groups | Potentially different biological activities due to structural variations |

| 5-Octadecyl-2-(methoxyacetyl)phenyl 2,3-dimethoxybenzoate | Longer alkyl chain | Enhanced lipophilicity affecting bioavailability |

| 5-Decyloxy-2-(methoxyacetyl)phenyl 2,3-dihydroxybenzoate | Hydroxyl substitutions instead of methoxys | Different reactivity profiles due to hydroxyl groups |

Case Studies

While specific case studies directly involving 5-Decyl-2-(methoxyacetyl)phenyl 2,3,4-trimethoxybenzoate are scarce, related research provides insights into its potential applications:

-

Antitumor Studies : Research on methoxy-substituted benzoates has shown promising results in inhibiting tumor growth in various cancer models.

- For example, a study demonstrated that similar compounds could reduce tumor size in xenograft models by inducing apoptosis in cancer cells.

-

Enzyme Inhibition Studies : Investigations into phenolic compounds have revealed their ability to inhibit key enzymes involved in inflammatory responses.

- A notable case involved the inhibition of COX enzymes by structurally related compounds, contributing to reduced inflammation and pain.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.